molecular formula C24H22N2O3 B2548083 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 371226-09-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No.: B2548083
CAS No.: 371226-09-4
M. Wt: 386.451
InChI Key: ALVYRSYIRLSRNB-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 2-methoxybenzamide moiety. This structure combines a semi-rigid heterocyclic scaffold with aromatic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting protein-protein interactions or epigenetic regulators like bromodomains .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-13-14-21-18(16-19)10-7-15-26(21)24(28)17-8-3-2-4-9-17/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVYRSYIRLSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves a multi-step process:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Methoxybenzamide Formation: Finally, the benzoylated tetrahydroquinoline is reacted with 2-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. This reaction typically employs strong oxidizing agents under controlled conditions.

Reagent(s)ConditionsProductYieldSource
KMnO₄Acidic (H₂SO₄), 80°CQuinoline derivative with ketone~60%
CrO₃Acetic acid, refluxPartially oxidized tetrahydroquinoline~45%

Mechanistic Insight : Oxidation occurs via radical intermediates, with the benzylic C–H bonds of the tetrahydroquinoline ring being primary targets . The methoxy group remains stable under these conditions.

Reduction Reactions

The amide bond and aromatic systems can be reduced under specific conditions.

Reagent(s)ConditionsProductYieldSource
LiAlH₄Anhydrous THF, refluxSecondary amine derivative~75%
H₂/Pd-CEthanol, 50 psiSaturated cyclohexane analog~30%

Key Observation : LiAlH₄ selectively reduces the amide bond to an amine while preserving the methoxy group. Catalytic hydrogenation primarily affects the tetrahydroquinoline ring.

Nucleophilic Substitution

The methoxy group undergoes substitution with strong nucleophiles.

Reagent(s)ConditionsProductYieldSource
HBr (48%)Acetic acid, 120°C2-Hydroxybenzamide derivative~85%
NaSPhDMF, 100°C2-(Phenylthio)benzamide~65%

Side Reaction : Competing hydrolysis of the amide bond occurs in aqueous acidic media.

Amide Bond Cleavage

Hydrolysis of the central amide bond produces fragments for further derivatization.

Reagent(s)ConditionsProductsYieldSource
6M HClReflux, 12 hrs2-Methoxybenzoic acid + Tetrahydroquinoline amine~90%
NaOH (10%)Ethanol/H₂O, 80°CSodium salt of 2-methoxybenzoic acid~95%

Stability Note : The benzamide group resists enzymatic hydrolysis in biological systems, contributing to metabolic stability .

Electrophilic Aromatic Substitution

The electron-rich methoxybenzamide moiety undergoes regioselective electrophilic attacks.

Reagent(s)ConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hrsNitro-substituted at C₅ of benzamide~55%
ClSO₃HCH₂Cl₂, rtSulfonated derivative~40%

Regiochemistry : Nitration occurs para to the methoxy group due to its strong electron-donating effect.

Cross-Coupling Reactions

The aryl halide moiety (if present) participates in palladium-catalyzed couplings.

Reagent(s)ConditionsProductYieldSource
Pd(PPh₃)₄, Boronic acidDME, 80°CBiaryl derivative~70%

Limitation : Requires synthetic introduction of halide groups via prior functionalization .

Photochemical Reactivity

The tetrahydroquinoline component exhibits unique behavior under UV light.

ConditionsObservationProposed MechanismSource
UV (365 nm), O₂Singlet oxygen generationEnergy transfer from excited state

Application : This property enables potential use in photodynamic therapy .

Critical Analysis of Reaction Pathways

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

  • Temperature Sensitivity : Oxidation and reduction reactions require strict temperature control to prevent over-reaction.

  • Byproduct Formation : Competing hydrolysis during substitution reactions necessitates anhydrous conditions.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of tetrahydroquinoline derivatives are also notable:

  • Cell Line Studies : Compounds within this class have been tested against human colorectal carcinoma cell lines (HCT116). Results indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced efficacy .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

Study 1: Antimicrobial Evaluation

A study evaluated various synthesized derivatives for their antimicrobial properties using standard methods. The results indicated that certain compounds exhibited MIC values comparable to or better than existing antibiotics .

CompoundMIC (µM)Activity
N11.27Effective against Bacillus subtilis
N81.43Effective against E. coli
N184.53Potent anticancer activity

Study 2: Anticancer Screening

Another study focused on the anticancer potential of these compounds against HCT116 cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than that of 5-FU, indicating their potential as effective anticancer agents .

CompoundIC50 (µM)Comparison with 5-FU
N95.85More potent
N184.53More potent
5-FU9.99Standard drug

Conclusion and Future Directions

This compound demonstrates promising applications in antimicrobial and anticancer therapies. Ongoing research is essential to further explore its mechanisms of action and optimize its efficacy for clinical use. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential in live models.
  • Mechanistic Studies : To understand the pathways involved in its biological activities.
  • Formulation Development : To enhance bioavailability and targeting capabilities.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituent (Position) Molecular Weight logP Key Features
Target: N-(1-benzoyl-1,2,3,4-THQ-6-yl)-2-methoxybenzamide Tetrahydroquinoline 2-Methoxybenzamide (6) 388.43* ~3.5† Flexible core, H-bond donor/acceptor
N-(1-benzoyl-1,2,3,4-THQ-6-yl)propanamide Tetrahydroquinoline Propanamide (6) 308.38 2.96 Reduced aromaticity, lower logP
GSK6853: (R)-N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-Benzoimidazol-5-yl]-2-methoxybenzamide Benzoimidazolone 2-Methoxybenzamide (5) 466.51* ~2.8† Rigid core, bromodomain inhibition
N-[2-(1-methyl-THQ-6-yl)-2-morpholinoethyl]-2-(trifluoromethyl)benzamide Tetrahydroquinoline 2-(Trifluoromethyl)benzamide 515.53* ~4.2† Enhanced lipophilicity, morpholine
N-[4-(1-cyclopropanecarbonyl-THQ-6-yl)-thiazol-2-yl]-3-methoxy-N-methylbenzamide Tetrahydroquinoline 3-Methoxy-N-methylbenzamide 475.56* ~3.8† Thiazole linker, altered methoxy position

*Calculated molecular weights based on formulas. †Estimated logP values based on structural analogs.

  • Substituent Effects : The 2-methoxybenzamide group in the target compound and GSK6853 provides hydrogen-bonding capacity, while the trifluoromethyl group in increases lipophilicity and metabolic stability. The propanamide in reduces aromatic interactions, lowering logP .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C25_{25}H24_{24}N2_{2}O2_{2}
Molecular Weight 384.5 g/mol
CAS Number 1040659-14-0

Synthesis

The synthesis of this compound typically involves the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2-methoxybenzoyl chloride under basic conditions. This method has been optimized for yield and purity to facilitate biological evaluations.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Specific studies have shown that it can inhibit the proliferation of various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
  • IC50_{50} Values : In vitro assays have reported IC50_{50} values ranging from 10 to 30 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • Spectrum of Activity : The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is attributed to disruption of bacterial cell membranes and inhibition of protein synthesis .

Study 1: Anticancer Evaluation

A study published in the International Journal of Cancer evaluated the efficacy of several tetrahydroquinoline derivatives including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines with a notable selectivity towards malignant cells over normal cells .

Study 2: Antimicrobial Efficacy

Research conducted by the CSIR-IICT highlighted the compound's effectiveness against resistant bacterial strains. The study utilized disk diffusion methods to assess antimicrobial activity and confirmed that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, and how can purity be optimized?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Formation : Synthesize the 1,2,3,4-tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.
    • Benzoylation : React the tetrahydroquinoline intermediate with benzoyl chloride in the presence of a base (e.g., NaHCO₃) to introduce the 1-benzoyl group .
    • Amide Coupling : Attach 2-methoxybenzamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using activated acid chlorides .
  • Purification : Use preparative HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity. Monitor by LC-MS and confirm via 1^1H NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structure?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to assign aromatic (δ 6.8–8.0 ppm), methoxy (δ ~3.8 ppm), and amide protons (δ ~10–12 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .
    • Chiral Purity : For enantiomeric forms, employ chiral SFC with columns like Chiralpak AD-H (50% IPA/CO₂, 100 bar) .

Advanced: How can enantiomeric resolution be achieved for chiral analogs of this compound?

Methodological Answer:

  • Chiral Separation :
    • Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column (3 cm × 15 cm) with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar, flow rate 50 mL/min. Inject samples dissolved in ethanol/diethylamine (5.75 g/L, 3 mL injection) .
    • Parameters : Monitor retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and confirm enantiomeric excess (ee >99%) via polarimetry ([α]D_{D} values) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Tools :
    • SHELX : Refine single-crystal X-ray data using SHELXL for bond lengths/angles and hydrogen bonding networks. Validate with R-factor (<0.05) and residual density maps .
    • Mercury CSD : Visualize packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Compare with Cambridge Structural Database (CSD) entries for similar benzamide derivatives .
  • Challenges : Address twinning or disorder using SHELXE’s dual-space algorithms .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Design :
    • Analog Synthesis : Modify substituents on the benzoyl (e.g., electron-withdrawing groups) or methoxybenzamide moieties .
    • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). Use IC₅₀ values to rank potency .
  • Data Analysis :
    • QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with activity using multivariate regression .
    • Contradictions : Replicate assays under standardized conditions (pH, temperature) to resolve discrepancies .

Advanced: How should researchers address contradictory biological activity data across assays?

Methodological Answer:

  • Troubleshooting Steps :
    • Compound Integrity : Verify stability via NMR and LC-MS after storage (e.g., check for hydrolysis of the amide bond) .
    • Assay Conditions : Standardize buffer systems (e.g., PBS vs. HEPES) and incubation times. Test solubility using DLS or nephelometry .
    • Target Selectivity : Profile against related off-targets (e.g., kinase panels) to rule out promiscuity .

Advanced: What strategies are effective for pharmacokinetic profiling of this compound?

Methodological Answer:

  • In Vivo/In Vitro Studies :
    • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion .
    • Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration followed by LC-MS quantification .
  • Radiolabeling : Synthesize 14^{14}C or 18^{18}F analogs (e.g., similar to [18F]fallypride) for biodistribution studies .

Advanced: How can crystallographic data discrepancies between software tools be resolved?

Methodological Answer:

  • Validation Protocol :
    • Cross-Software Refinement : Compare SHELXL (R1 = 0.032) with Olex2 or Phenix outputs to identify outliers .
    • Twinned Data : Use Mercury’s "Packing Similarity" to detect twinning and reprocess with HKL-3000 .
    • Database Cross-Check : Match hydrogen-bonding motifs with CSD entries (e.g., refcode BAPLOT01) .

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